molecular formula C21H25N5O2 B096481 Niprofazone CAS No. 15387-10-7

Niprofazone

Cat. No. B096481
CAS RN: 15387-10-7
M. Wt: 379.5 g/mol
InChI Key: MZQAQBDIKUFBSF-UHFFFAOYSA-N
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Scientific Research Applications

Niprofazone has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for treating conditions such as arthritis and muscle pain.

    Industry: Utilized in the formulation of pharmaceutical products and as a reference standard in quality control.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Niprofazone involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving nicotinic acid derivatives and antipyrine derivatives.

    Functional Group Introduction: The introduction of functional groups such as isopropylamino and nicotinamide is achieved through nucleophilic substitution reactions.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Batch Processing: Utilizing batch reactors to control reaction conditions and ensure high yield and purity.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Niprofazone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties.

Mechanism of Action

Niprofazone exerts its effects through several mechanisms:

    Inhibition of Cyclooxygenase (COX): this compound inhibits the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.

    Interaction with Receptors: It interacts with specific receptors on cell membranes, modulating pain signals and inflammatory responses.

    Pathways Involved: The primary pathways include the arachidonic acid pathway and the prostaglandin synthesis pathway.

Comparison with Similar Compounds

Niprofazone can be compared with other anti-inflammatory analgesics such as:

    Ibuprofen: Both compounds inhibit cyclooxygenase, but this compound has a different chemical structure and may have distinct pharmacokinetic properties.

    Diclofenac: Similar in its anti-inflammatory effects, but differs in its potency and duration of action.

    Ketoprofen: Another anti-inflammatory agent with a different mechanism of action and side effect profile.

Uniqueness: this compound’s unique structure and combination of functional groups contribute to its specific pharmacological effects and make it a valuable compound for research and therapeutic applications.

properties

IUPAC Name

N-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-propan-2-ylamino]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-15(2)25(14-23-20(27)17-9-8-12-22-13-17)19-16(3)24(4)26(21(19)28)18-10-6-5-7-11-18/h5-13,15H,14H2,1-4H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQAQBDIKUFBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(CNC(=O)C3=CN=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165468
Record name Niprofazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15387-10-7
Record name Niprofazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015387107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niprofazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIPROFAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A995E1KA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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